3,8'-双芹菜素

描述

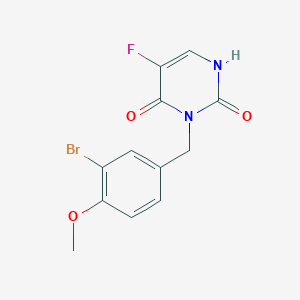

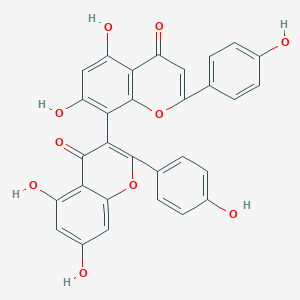

3,8'-Biapigenin is a polyketide synthase-derived biflavonoid that has been found in Hypericum and has diverse biological activities. It inhibits protein tyrosine phosphatase 1B (PTP1B; IC50 = 4.5 µM) and stimulates glucose uptake in 3T3-L1 adipocyte cells when used at concentrations of 5 and 10 µM. 3,8'-Biapigenin inhibits the cytochrome P450 (CYP) isoforms CYP3A4, CYP2C9, and CYP1A2 (Kis = 0.038, 0.32, and 0.95 µM, respectively). It reverses cell death induced by kainate and NMDA in isolated rat embryonic hippocampal neurons when used at a concentration of 10 µM. 3,8'-Biapigenin (8 mg/kg) decreases carrageenan-induced paw edema and protects against gastric lesions induced by indomethacin in rats.

I3,II8-Biapigenin is an abundant biflavone, with documented biological activity, found in herbaceous perennial plant, Hypericum perforatum L belonging to the Hypericaceae family. It is employed as an over-the-counter remedy for mild to moderate depression.

4', 4''', 5, 5'', 7, 7''-hexahydroxy-3, 8''-biflavone, also known as 13II8-biapigenin or 1, 3-benzodioxole-5-propanol, alpha-methyl-, 5-acetate, belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8''. 4', 4''', 5, 5'', 7, 7''-hexahydroxy-3, 8''-biflavone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4', 4''', 5, 5'', 7, 7''-hexahydroxy-3, 8''-biflavone is primarily located in the membrane (predicted from logP). Outside of the human body, 4', 4''', 5, 5'', 7, 7''-hexahydroxy-3, 8''-biflavone can be found in cereals and cereal products. This makes 4', 4''', 5, 5'', 7, 7''-hexahydroxy-3, 8''-biflavone a potential biomarker for the consumption of this food product.

科学研究应用

糖尿病治疗

3,8'-双芹菜素在糖尿病治疗方面显示出潜力 . 已发现它在不同的体外细胞研究以及不同的体内系统中有效 . 它具有抵消细胞周期在不同检查点、自噬、凋亡和神经退行性变的失调的保护效率 .

癌症治疗

3,8'-双芹菜素因其抗癌特性而闻名 . 芹菜素的作用机制使科学界确信了它作为抗癌剂的接受度 . 已发现它在触发癌细胞凋亡、抑制癌症细胞迁移方面有效 .

神经保护

3,8'-双芹菜素可以通过减少氧化应激诱导的神经线粒体膜脂质过氧化和跨膜电位降低来发挥神经保护作用 .

化学保护

已发现3,8'-双芹菜素具有化学保护作用 . 它可以增强化疗药物对肿瘤细胞的抗癌作用,减少其副作用,抑制耐药性,并保护健康细胞 .

化学敏感化

未来方向

作用机制

Target of Action

3,8’-Biapigenin, also known as Amentoflavone, is a biflavonoid found in various medicinal plants . It has been shown to interact with several targets, including extracellular signal-regulated kinase (ERK), nuclear factor kappa-B (NF-κB), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) . These targets play crucial roles in cellular signaling pathways, regulating processes such as cell growth, inflammation, and apoptosis .

Mode of Action

3,8’-Biapigenin interacts with its targets by binding to them, thereby influencing their activity . For instance, it can inhibit the activity of ERK, NF-κB, and PI3K/Akt, which are often overactive in cancer cells . By inhibiting these targets, 3,8’-Biapigenin can disrupt the signaling pathways they are involved in, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 3,8’-Biapigenin include those regulated by ERK, NF-κB, and PI3K/Akt . These pathways are involved in a variety of cellular processes, including cell growth, inflammation, and apoptosis . By inhibiting these pathways, 3,8’-Biapigenin can induce cell cycle arrest, trigger apoptosis, and suppress cell migration in cancer cells .

Pharmacokinetics

It’s known that the compound has poor water solubility, which can limit its bioavailability . To overcome this, various nanocarriers of 3,8’-Biapigenin have been used to improve its solubility and bioavailability .

Result of Action

The molecular and cellular effects of 3,8’-Biapigenin’s action include the induction of cell cycle arrest and apoptosis, and the inhibition of migration, invasion, and angiogenesis in cancer cells . These effects can lead to the suppression of tumor growth and the enhancement of cancer treatment efficacy .

Action Environment

The action, efficacy, and stability of 3,8’-Biapigenin can be influenced by various environmental factors. For instance, the compound’s solubility and bioavailability can be affected by the pH and temperature of its environment . Additionally, the presence of other compounds, such as those found in the diet or administered as part of a combination therapy, can also influence the action of 3,8’-Biapigenin .

生化分析

Biochemical Properties

3,8’-Biapigenin interacts with various enzymes and proteins, influencing biochemical reactions. It has been found to inhibit protein tyrosine phosphatase 1B (PTP1B) and stimulate glucose uptake in 3T3-L1 adipocyte cells . Additionally, it inhibits the cytochrome P450 (CYP) isoforms CYP3A4, CYP2C9, and CYP1A2 .

Cellular Effects

3,8’-Biapigenin exerts effects on various types of cells and cellular processes. It has been reported to reverse cell death induced by kainate and NMDA in isolated rat embryonic hippocampal neurons . It also decreases carrageenan-induced paw edema and protects against gastric lesions induced by indomethacin in rats .

Molecular Mechanism

The molecular mechanism of 3,8’-Biapigenin involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits protein tyrosine phosphatase 1B (PTP1B) and stimulates glucose uptake in 3T3-L1 adipocyte cells .

属性

IUPAC Name |

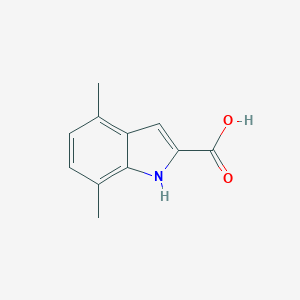

3-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-12,31-36H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQAMTZLKUHMPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318358 | |

| Record name | Biapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4',4''',5,5'',7,7''-Hexahydroxy-3,8''-biflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

101140-06-1 | |

| Record name | Biapigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101140-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',4''',5,5'',7,7''-Hexahydroxy-3,8''-biflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

259 - 261 °C | |

| Record name | 4',4''',5,5'',7,7''-Hexahydroxy-3,8''-biflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What are the potential therapeutic targets of 3,8'-Biapigenin?

A1: 3,8'-Biapigenin has shown promising inhibitory activity against SARS-CoV-2 main protease (Mpro) and protein disulfide isomerase (PDI) []. This dual inhibitory action makes it a potential candidate for addressing both viral replication and thrombosis associated with COVID-19. Additionally, research suggests 3,8'-Biapigenin exhibits cytotoxicity against various cancer cell lines, including SW-480 colon cancer cells [].

Q2: How does 3,8'-Biapigenin affect SARS-CoV-2 replication?

A2: 3,8'-Biapigenin demonstrates in vitro inhibition of SARS-CoV-2 Mpro with an IC50 of 5-15 µM []. Mpro is a key enzyme in the viral replication cycle, responsible for cleaving the viral polyprotein into functional units. By inhibiting Mpro, 3,8'-Biapigenin disrupts the viral life cycle and hinders replication.

Q3: How does 3,8'-Biapigenin impact thrombosis, and what is the underlying mechanism?

A3: 3,8'-Biapigenin inhibits PDI, a crucial enzyme involved in thrombus formation []. It exhibits potent inhibition of PDI reductase activity, specifically targeting the a and a' domains of the enzyme. This inhibition effectively blocks platelet accumulation and fibrin formation, leading to reduced thrombus formation in vivo [].

Q4: What is the in vitro and in vivo efficacy of 3,8'-Biapigenin?

A4: In vitro studies demonstrate 3,8'-Biapigenin's inhibitory effect on SARS-CoV-2 replication in Vero-E6 cells with an IC50 of 4.9 µM []. Additionally, it inhibits PDI activity in enzyme-based assays []. In vivo studies using a mouse model of laser-induced thrombosis show that 3,8'-Biapigenin significantly reduces platelet accumulation and fibrin formation, indicating its antithrombotic potential [].

Q5: What are the potential applications of 3,8'-Biapigenin in drug discovery?

A5: The dual inhibitory activity of 3,8'-Biapigenin against SARS-CoV-2 Mpro and PDI makes it a promising candidate for developing therapeutics targeting COVID-19 []. Its antithrombotic properties, coupled with its ability to inhibit viral replication, could be beneficial in treating the thrombotic complications associated with COVID-19. Additionally, its cytotoxic effects against cancer cells warrant further investigation for potential anticancer applications [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)

![5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin](/img/structure/B10703.png)

![(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B10711.png)

![7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)](/img/structure/B10716.png)